5-Chloro-2-ethylphenol
Description
5-Chloro-2-ethylphenol (IUPAC name: this compound) is a chlorinated phenolic compound featuring a benzene ring substituted with a chlorine atom at the para-position (C5) and an ethyl group (-C₂H₅) at the ortho-position (C2). This article compares this compound with similar compounds, emphasizing substituent effects on molecular behavior.
Properties
Molecular Formula |
C8H9ClO |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-2-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
CITSVDLEKMWTER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethylphenol can be achieved through several methods. One common approach involves the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as 5-chloro-2-ethylcyclohexanol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Chloro-2-ethylcyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized to study the effects of chlorinated phenols on cellular processes. It is also used in the development of antimicrobial agents due to its potential antibacterial properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Research is ongoing to explore its efficacy in treating infections and other medical conditions .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethylphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It targets specific molecular pathways involved in bacterial growth and replication, making it effective against certain pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Characteristics
The substituent type and position significantly influence molecular properties. Key analogs include:
Key Observations :
- Molecular Weight: The ethyl-substituted derivative (156.61 g/mol) is lighter than hydroxyacetophenone analogs (200.62 g/mol) due to fewer oxygen-containing groups.
Physical Properties
Solubility and Polarity
- Hydroxy/Methoxy Analogs: Compounds with hydroxyl or methoxy groups (e.g., [5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher polarity, enhancing solubility in polar solvents like ethanol or water .
- Alkyl-Substituted Derivatives: The ethyl group in this compound is less polar, likely reducing aqueous solubility compared to hydroxy/methoxy analogs. For example, 5-chloro-2-methylphenol (smaller methyl group) may have marginally higher solubility in ethanol than the ethyl variant due to reduced steric effects .
Melting Points
- Substituent position critically affects melting points. For instance, shifting a methoxy group from C3 to C5 (as in 1-(2-chloro-4-hydroxy-5-methoxyphenyl)ethanone) raises the melting point by ~12°C . The ethyl group’s bulkiness in this compound may disrupt crystal packing, leading to a lower melting point than methoxy/hydroxyl analogs.
Chemical Reactivity
Electrophilic Substitution
- Activation/Deactivation : The ethyl group donates electrons via inductive (+I) effects, activating the aromatic ring toward electrophilic substitution. However, steric hindrance may direct electrophiles to less hindered positions (e.g., C4 or C6) .
Stability and Byproduct Formation
- Steric effects in this compound may reduce unwanted dimerization or oxidation byproducts compared to more reactive hydroxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
